3-Fluoro-2-methylpyridine
Overview
Description
3-Fluoro-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H6FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a methyl group on the pyridine ring.
Mechanism of Action
Target of Action
3-Fluoro-2-methylpyridine, also known as 2-fluoro-3-picoline, is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds . For instance, they have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
Result of Action
It’s worth noting that fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting they may have significant molecular and cellular effects .
Action Environment
It’s important to note that the compound should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely determined by the strong electron-withdrawing properties of the fluorine atom .
Molecular Mechanism
It is known that fluoropyridines can have binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of fluorinating agents and solvents can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide, DMF (dimethylformamide) as a solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxide derivatives.
Scientific Research Applications
3-Fluoro-2-methylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Fluoro-3-methylpyridine
- 4-Fluoro-2-methylpyridine
- 2,3-Difluoropyridine
Comparison: 3-Fluoro-2-methylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different electronic properties and steric effects, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-fluoro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIHSZDBTACXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616342 | |
Record name | 3-Fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15931-15-4 | |
Record name | 3-Fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic route was employed to produce the 3-fluoro-2-methylpyridine derivatives described in the research?
A1: Both studies utilized a Suzuki coupling reaction to synthesize the target compounds. Specifically, 5-fluoro-6-methylpyridin-2-ylboronic acid was reacted with a halogenated benzene derivative (either 4-chloro-2-iodo-1-(trifluoromethyl)benzene [] or 4-chloro-2-iodo-1-(trifluoromethyl)benzene []) in the presence of a palladium catalyst and a base. This reaction resulted in the formation of a new carbon-carbon bond, yielding the desired 6-aryl-3-fluoro-2-methylpyridine derivatives.
Q2: How was the structure of the synthesized this compound derivatives confirmed?
A2: The researchers employed a combination of spectroscopic and analytical techniques to confirm the structure of the synthesized compounds. These included: * Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule.* Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR): Offers detailed insights into the arrangement of hydrogen and carbon atoms within the molecule. * Liquid Chromatography-Mass Spectrometry (LC-MS): Determines the molecular weight and purity of the compound.* Elemental Analysis (CHN): Confirms the elemental composition of the synthesized compound, verifying the expected ratios of carbon, hydrogen, and nitrogen. [, ]
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